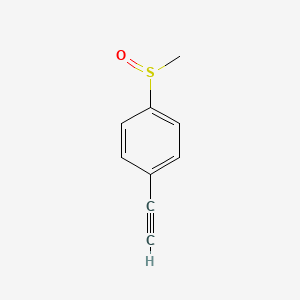
1-Ethynyl-4-(methanesulfinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-4-(methanesulfinyl)benzene is an organic compound with the molecular formula C9H8OS It features a benzene ring substituted with an ethynyl group at the 1-position and a methanesulfinyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(methanesulfinyl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes may include Friedel-Crafts acylation, followed by further functional group modifications to introduce the ethynyl and methanesulfinyl groups .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-4-(methanesulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides (e.g., NaCl) and bases (e.g., NaOH) are often employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethynyl-4-(methanesulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-4-(methanesulfinyl)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the methanesulfinyl group can form hydrogen bonds and engage in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Ethynyl-4-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of methanesulfinyl.
1-Ethynyl-4-methylbenzene: Lacks the sulfur-containing group, making it less reactive in certain chemical reactions.
1-Ethynyl-4-methoxybenzene: Contains a methoxy group, which affects its electronic properties and reactivity.
Uniqueness: 1-Ethynyl-4-(methanesulfinyl)benzene is unique due to the presence of both an ethynyl and a methanesulfinyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
99255-63-7 |
|---|---|
Formule moléculaire |
C9H8OS |
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
1-ethynyl-4-methylsulfinylbenzene |
InChI |
InChI=1S/C9H8OS/c1-3-8-4-6-9(7-5-8)11(2)10/h1,4-7H,2H3 |
Clé InChI |
MLVNPYQLPRWVBA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=C(C=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


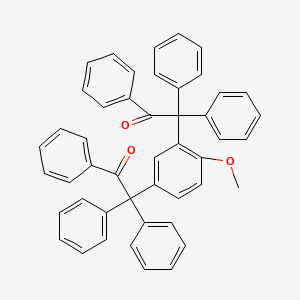


![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
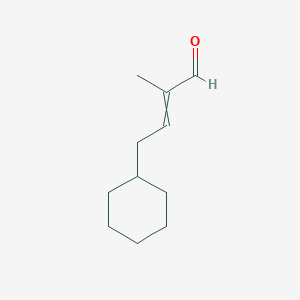
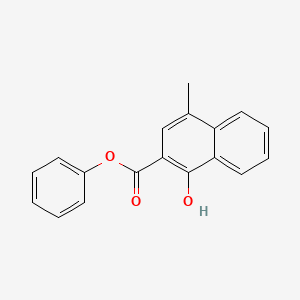
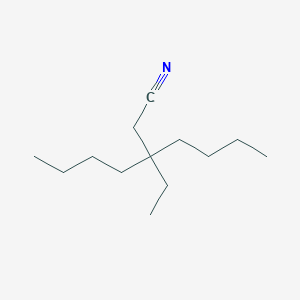
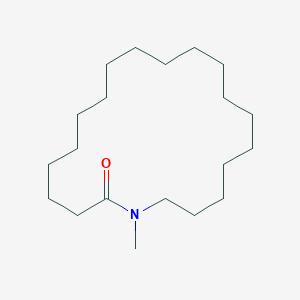
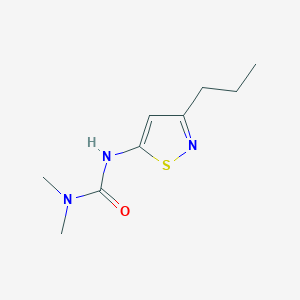
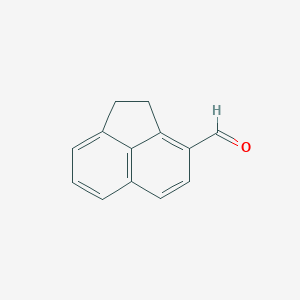
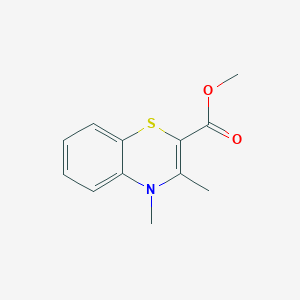
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
